molecular formula C7H12O3 B6235094 (1R,2R)-2-hydroxycyclohexane-1-carboxylic acid CAS No. 1654-67-7

(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B6235094
CAS No.: 1654-67-7
M. Wt: 144.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its unique stereochemistry, which makes it a valuable building block in the synthesis of complex molecules. The presence of both a hydroxyl group and a carboxylic acid group on the cyclohexane ring contributes to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-hydroxycyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of cyclohexene derivatives. This method typically employs chiral catalysts to ensure the desired stereochemistry is obtained. Another method involves the resolution of racemic mixtures using chiral acids or bases to separate the enantiomers.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale asymmetric hydrogenation processes. These processes are optimized for high yield and enantioselectivity, utilizing advanced catalytic systems and reaction conditions. The use of continuous flow reactors and other modern techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for converting the hydroxyl group to other functional groups.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield cyclohexanone, while reduction of the carboxylic acid group can produce cyclohexanol.

Scientific Research Applications

(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of fine chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism by which (1R,2R)-2-hydroxycyclohexane-1-carboxylic acid exerts its effects is largely dependent on its interactions with molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their activity and function. These interactions can modulate enzyme activity, receptor binding, and other biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (1S,2S)-2-hydroxycyclohexane-1-carboxylic acid: The enantiomer of the compound, with similar chemical properties but different biological activity.

    Cyclohexane-1,2-dicarboxylic acid: A related compound with two carboxylic acid groups, lacking the hydroxyl group.

    Cyclohexanol: A simpler compound with only a hydroxyl group on the cyclohexane ring.

Uniqueness

(1R,2R)-2-hydroxycyclohexane-1-carboxylic acid is unique due to its specific stereochemistry and the presence of both hydroxyl and carboxylic acid functional groups. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R,2R)-2-hydroxycyclohexane-1-carboxylic acid involves the oxidation of a cyclohexene derivative to form the corresponding carboxylic acid.", "Starting Materials": [ "Cyclohexene", "KMnO4", "H2SO4", "H2O" ], "Reaction": [ "Cyclohexene is reacted with KMnO4 in the presence of H2SO4 and H2O to form (1R,2R)-cyclohexane-1,2-diol.", "The diol is then oxidized using a mild oxidizing agent such as PCC or Swern reagent to form (1R,2R)-2-hydroxycyclohexanone.", "Finally, the ketone is treated with NaOH to hydrolyze the carbonyl group and form (1R,2R)-2-hydroxycyclohexane-1-carboxylic acid." ] }

CAS No.

1654-67-7

Molecular Formula

C7H12O3

Molecular Weight

144.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.